molecular formula C14H7Cl3F3NO B11558821 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11558821
M. Wt: 368.6 g/mol
InChI Key: PJFPISFMXOMLJL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzamide core, making it a valuable entity in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dichlorobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction temperature is maintained between 20°C to 60°C, and the reaction mixture is stirred continuously to achieve complete conversion .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide apart is its unique combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities .

Properties

Molecular Formula

C14H7Cl3F3NO

Molecular Weight

368.6 g/mol

IUPAC Name

2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H7Cl3F3NO/c15-7-1-3-9(12(17)5-7)13(22)21-8-2-4-11(16)10(6-8)14(18,19)20/h1-6H,(H,21,22)

InChI Key

PJFPISFMXOMLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F)Cl

Origin of Product

United States

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